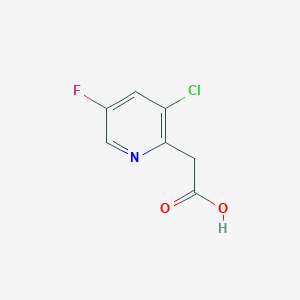
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki-Miyaura coupling reaction typically uses palladium catalysts and boron reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
Uniqueness
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which can influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
2-(3-chloro-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
WZTJDPJFRSSGRD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















